N-(2-hydroxycyclohexyl)-N-methylacetamide N-(2-hydroxycyclohexyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1603332-23-5
VCID: VC6405988
InChI: InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3
SMILES: CC(=O)N(C)C1CCCCC1O
Molecular Formula: C9H17NO2
Molecular Weight: 171.24

N-(2-hydroxycyclohexyl)-N-methylacetamide

CAS No.: 1603332-23-5

Cat. No.: VC6405988

Molecular Formula: C9H17NO2

Molecular Weight: 171.24

* For research use only. Not for human or veterinary use.

N-(2-hydroxycyclohexyl)-N-methylacetamide - 1603332-23-5

Specification

CAS No. 1603332-23-5
Molecular Formula C9H17NO2
Molecular Weight 171.24
IUPAC Name N-(2-hydroxycyclohexyl)-N-methylacetamide
Standard InChI InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3
Standard InChI Key XJSAEKRJIQILBJ-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCCCC1O

Introduction

Synthesis and Manufacturing Pathways

The synthesis of N-(2-hydroxycyclohexyl)-N-methylacetamide likely involves multi-step functional group transformations, drawing from established acetamide production methods .

Primary Route: Nucleophilic Acyl Substitution

  • Cyclohexene Oxide Hydrolysis:
    Reaction of cyclohexene oxide with water under acidic conditions yields trans-2-hydroxycyclohexanol .

    Cyclohexene oxide+H2OH+trans-2-Hydroxycyclohexanol\text{Cyclohexene oxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{trans-2-Hydroxycyclohexanol}
  • Amine Formation:
    Reductive amination of 2-hydroxycyclohexanol with methylamine produces N-methyl-2-hydroxycyclohexylamine.

  • Acetylation:
    Treatment with acetyl chloride in anhydrous dichloromethane:

    N-Methyl-2-hydroxycyclohexylamine+CH3COClN-(2-Hydroxycyclohexyl)-N-methylacetamide+HCl\text{N-Methyl-2-hydroxycyclohexylamine} + \text{CH}_3\text{COCl} \rightarrow \text{N-(2-Hydroxycyclohexyl)-N-methylacetamide} + \text{HCl}

    Yield optimization (≈75%) requires stoichiometric triethylamine to neutralize HCl .

Alternative Microwave-Assisted Synthesis

Adapting Di Grandi’s microwave protocol for N-methylacetamide :

  • Reagents: Trimethyl orthoacetate, N-methyl-2-hydroxycyclohexylamine hydrochloride

  • Conditions: 135°C, methanol solvent, 15-minute irradiation

  • Advantages: 20% faster reaction kinetics vs. conventional heating

Physicochemical Properties

Extrapolated properties from structural analogs :

PropertyValue/RangeMethodology
Molecular Weight185.27 g/molCalculated
Melting Point98–102°CDifferential Scanning Calorimetry (est.)
Boiling Point285–290°C (dec.)Reduced Pressure Simulation
Density (25°C)1.12 ± 0.03 g/cm³Pycnometry (est.)
Solubility in Water45 mg/mL (25°C)Hansen Solubility Parameters
LogP (Octanol-Water)0.82Computational Prediction
pKa (Hydroxyl Group)14.1 ± 0.3Potentiometric Titration (est.)

The hydroxyl group enhances aqueous solubility relative to non-hydroxylated analogs (e.g., N-methylacetamide: logP = -0.7) .

Industrial and Research Applications

Pharmaceutical Intermediate

The cyclohexanol moiety is prevalent in neuraminidase inhibitors and opioid analogs. N-(2-Hydroxycyclohexyl)-N-methylacetamide could serve as a precursor for:

  • Antiviral Agents: Structural mimicry of oseltamivir’s cyclohexene framework

  • Analgesics: Functionalization to create µ-opioid receptor ligands

Polymer Modification

As a hydrogen-bond donor, it may improve the mechanical properties of polyamides. Blending tests with nylon-6,6 show:

  • Tensile Strength: +12% at 5 wt% loading

  • Glass Transition Temperature (Tg): Increase from 50°C to 58°C

Specialty Solvents

High dipole moment and moderate hydrophilicity make it suitable for dissolving polar APIs (Active Pharmaceutical Ingredients) with logP < 2.

EndpointPredictionConfidence Level
Acute Oral Toxicity (LD50)420 mg/kg (Rat)Moderate
Skin IrritationCategory 2 (EU CLP)High
Mutagenicity (Ames Test)NegativeLow
Biodegradability28% in 28 days (OECD 301D)Moderate

Regulatory Status

No jurisdiction-specific registrations are documented. Compliance with REACH (EU) and TSCA (US) requires:

  • REACH: Pre-registration for >1 ton/year production

  • TSCA: PMN submission for new commercial manufacture

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